molecular formula C16H18ClNO3 B2450581 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421515-86-7

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Cat. No. B2450581
CAS RN: 1421515-86-7
M. Wt: 307.77
InChI Key: SNVVIHUXWUOLID-UHFFFAOYSA-N
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Description

The compound “4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide” is likely to be an organic compound containing a benzamide group, a furan ring, and a chloro group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine . The furan ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a chloro group . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzamide group could confer some degree of polarity to the molecule, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar compounds has been described, emphasizing methods for creating complex molecules with potential biological activities. For instance, research on the synthesis of novel C7-C7, C7-N3, and N3-N3 dimers of related compounds has provided insights into preliminary anti-cancer evaluations against various cancer cell types (Kumar & Lown, 2003). Additionally, the synthesis of substituted benzamides and their evaluation in terms of solubility and thermal properties have contributed to understanding the material characteristics of similar compounds (Liaw et al., 2002).

Biological Activity

  • Investigations into the biological activities of compounds structurally related to "4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide" have been carried out. For example, studies on benzamides have shown their potential in inhibiting mycobacterial, bacterial, and fungal strains, as well as their effect on photosynthetic electron transport in chloroplasts, indicating a broad spectrum of biological activity (Imramovský et al., 2011).

Potential Therapeutic Applications

  • Research has also been directed toward exploring the therapeutic applications of related compounds, such as their use in anti-inflammatory and analgesic treatments. The synthesis of novel compounds derived from natural products has shown significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Herbicidal Activity

  • Additionally, the exploration of herbicidal activities of benzamides reveals their potential utility in agricultural applications. The study of a group of benzamides, including similar structures, has demonstrated herbicidal activity against annual and perennial grasses, highlighting their potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction potentially inhibits the activity of the SDH enzyme, altering the normal function of the citric acid cycle and the electron transport chain.

Result of Action

The inhibition of the SDH enzyme by 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can lead to a decrease in ATP production within cells. This decrease can affect various cellular processes, potentially leading to cell death. The compound has shown promising antifungal activity against certain fungi, such as Valsa mali and Sclerotinia sclerotiorum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research could focus on optimizing its pharmacological properties or investigating its potential side effects .

properties

IUPAC Name

4-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10-9-14(11(2)21-10)15(19)7-8-18-16(20)12-3-5-13(17)6-4-12/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVIHUXWUOLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

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